
Benzene, 5-(bromomethyl)-1-methoxy-2,3-bis(phenylmethoxy)-
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Benzene, 5-(bromomethyl)-1-methoxy-2,3-bis(phenylmethoxy)- is a complex organic compound with the molecular formula C22H21BrO3. This compound is characterized by the presence of a benzene ring substituted with bromomethyl, methoxy, and phenylmethoxy groups. It is used in various chemical reactions and has applications in scientific research.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of Benzene, 5-(bromomethyl)-1-methoxy-2,3-bis(phenylmethoxy)- typically involves multi-step organic reactions. One common method includes the bromination of a suitable precursor, followed by methoxylation and phenylmethoxylation. The reaction conditions often require the use of catalysts, solvents, and controlled temperatures to ensure the desired product is obtained.
Industrial Production Methods
Industrial production of this compound may involve large-scale organic synthesis techniques, utilizing automated reactors and continuous flow systems to maintain consistency and efficiency. The use of high-purity reagents and stringent quality control measures are essential to produce the compound on an industrial scale.
Análisis De Reacciones Químicas
Types of Reactions
Benzene, 5-(bromomethyl)-1-methoxy-2,3-bis(phenylmethoxy)- undergoes various chemical reactions, including:
Substitution Reactions: The bromomethyl group can be substituted with other nucleophiles.
Oxidation Reactions: The methoxy groups can be oxidized to form corresponding aldehydes or acids.
Reduction Reactions: The compound can undergo reduction to remove the bromine atom.
Common Reagents and Conditions
Substitution: Reagents like sodium hydroxide or potassium tert-butoxide in aprotic solvents.
Oxidation: Reagents such as potassium permanganate or chromium trioxide.
Reduction: Reagents like lithium aluminum hydride or hydrogen gas with a palladium catalyst.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions may yield various benzyl derivatives, while oxidation can produce benzaldehyde or benzoic acid derivatives.
Aplicaciones Científicas De Investigación
Benzene, 5-(bromomethyl)-1-methoxy-2,3-bis(phenylmethoxy)- is utilized in several scientific research fields:
Chemistry: Used as an intermediate in organic synthesis and in the study of reaction mechanisms.
Biology: Employed in the development of bioactive molecules and pharmaceuticals.
Medicine: Investigated for its potential therapeutic properties and as a precursor in drug synthesis.
Industry: Applied in the production of specialty chemicals and materials.
Mecanismo De Acción
The mechanism of action of Benzene, 5-(bromomethyl)-1-methoxy-2,3-bis(phenylmethoxy)- involves its interaction with various molecular targets. The bromomethyl group can act as an electrophile, facilitating nucleophilic substitution reactions. The methoxy and phenylmethoxy groups can participate in electron-donating interactions, influencing the compound’s reactivity and stability.
Comparación Con Compuestos Similares
Similar Compounds
Benzyl Bromide: Similar in structure but lacks the methoxy and phenylmethoxy groups.
Bromobenzene: Contains a bromine atom on the benzene ring but lacks additional substituents.
Methoxybenzene: Contains a methoxy group on the benzene ring but lacks bromomethyl and phenylmethoxy groups.
Uniqueness
Benzene, 5-(bromomethyl)-1-methoxy-2,3-bis(phenylmethoxy)- is unique due to its combination of substituents, which confer distinct chemical properties and reactivity. This makes it valuable in specific synthetic applications and research studies.
Propiedades
Número CAS |
651340-03-3 |
|---|---|
Fórmula molecular |
C22H21BrO3 |
Peso molecular |
413.3 g/mol |
Nombre IUPAC |
5-(bromomethyl)-1-methoxy-2,3-bis(phenylmethoxy)benzene |
InChI |
InChI=1S/C22H21BrO3/c1-24-20-12-19(14-23)13-21(25-15-17-8-4-2-5-9-17)22(20)26-16-18-10-6-3-7-11-18/h2-13H,14-16H2,1H3 |
Clave InChI |
QCBFQQMHRUBVIZ-UHFFFAOYSA-N |
SMILES canónico |
COC1=C(C(=CC(=C1)CBr)OCC2=CC=CC=C2)OCC3=CC=CC=C3 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



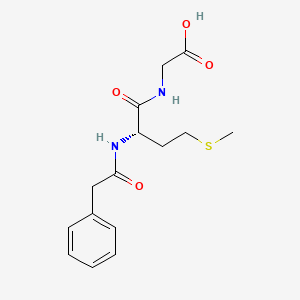
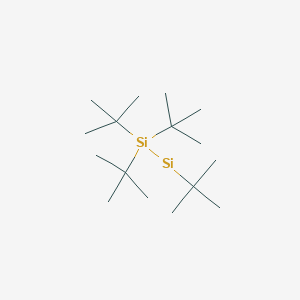
methanone](/img/structure/B12524230.png)

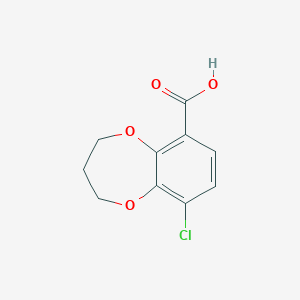
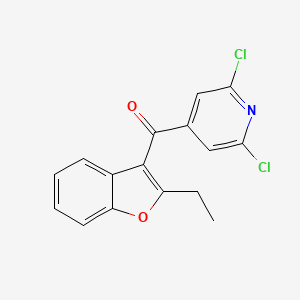

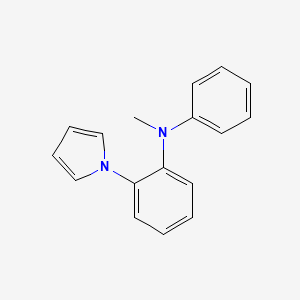
![1-{2-[(2-Bromoethyl)sulfanyl]ethyl}-3,5-dimethyl-1H-pyrazole](/img/structure/B12524263.png)


![Acetic acid;6-[tert-butyl(dimethyl)silyl]oxyhexan-1-ol](/img/structure/B12524272.png)
![6-(4-{(E)-[4-(Butylsulfamoyl)phenyl]diazenyl}phenoxy)hexanoic acid](/img/structure/B12524280.png)
